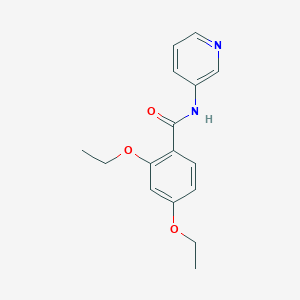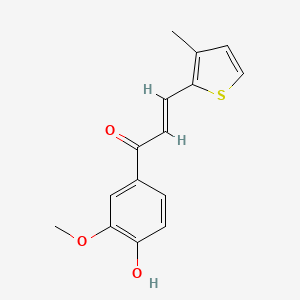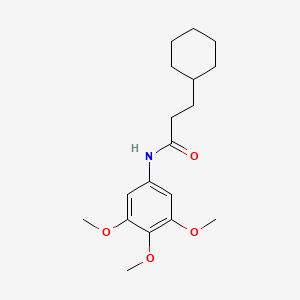
2,4-diethoxy-N-3-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-diethoxy-N-3-pyridinylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. In
作用机制
The mechanism of action of 2,4-diethoxy-N-3-pyridinylbenzamide is not fully understood, but it is believed to work by interfering with the insects' sense of smell. 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to mask the scent of carbon dioxide, which is one of the primary cues that insects use to locate their hosts. 2,4-diethoxy-N-3-pyridinylbenzamide also appears to interfere with the insects' ability to detect other chemicals, such as lactic acid and octenol, which are also used by insects to locate their hosts.
Biochemical and Physiological Effects:
2,4-diethoxy-N-3-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insects' nervous system, causing paralysis and death. 2,4-diethoxy-N-3-pyridinylbenzamide has also been shown to affect the insects' feeding behavior, causing them to feed less frequently and for shorter periods of time. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide has been shown to affect the insects' reproductive behavior, reducing their ability to mate and lay eggs.
实验室实验的优点和局限性
2,4-diethoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a highly effective insect repellent, which makes it useful for experiments that require protection against insects. 2,4-diethoxy-N-3-pyridinylbenzamide is also relatively easy to use and can be applied to surfaces or incorporated into materials such as clothing. However, 2,4-diethoxy-N-3-pyridinylbenzamide does have some limitations. It can be toxic to some species of insects, which can limit its use in certain experiments. In addition, 2,4-diethoxy-N-3-pyridinylbenzamide can be expensive, which can make it difficult to use in large-scale experiments.
未来方向
There are several future directions for research on 2,4-diethoxy-N-3-pyridinylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than 2,4-diethoxy-N-3-pyridinylbenzamide. Another area of research is the use of 2,4-diethoxy-N-3-pyridinylbenzamide in combination with other insecticides to increase their effectiveness. Finally, there is a need for more research on the ecological effects of 2,4-diethoxy-N-3-pyridinylbenzamide, including its impact on non-target species and its potential to accumulate in the environment.
合成方法
The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide involves the reaction of 3-pyridinecarboxylic acid with ethoxyacetyl chloride and 2-chlorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain 2,4-diethoxy-N-3-pyridinylbenzamide in a pure form. The synthesis of 2,4-diethoxy-N-3-pyridinylbenzamide is a complex process that requires specialized equipment and expertise.
科学研究应用
2,4-diethoxy-N-3-pyridinylbenzamide has been extensively studied in the field of insect repellents. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria and dengue fever. 2,4-diethoxy-N-3-pyridinylbenzamide has also been used in the development of new insect repellents and has been incorporated into clothing and other materials to provide long-lasting protection against insects.
属性
IUPAC Name |
2,4-diethoxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-7-8-14(15(10-13)21-4-2)16(19)18-12-6-5-9-17-11-12/h5-11H,3-4H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAZJLHPXXVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4H-1,2,4-triazol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5376347.png)
![N-benzyl-N-methyl-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5376351.png)
![2-{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5376352.png)

![N-(2-chlorophenyl)-2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)acetamide](/img/structure/B5376365.png)

![N'-(3-chlorophenyl)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5376374.png)
![2-amino-4-(1-ethyl-1H-pyrazol-4-yl)-7-hydroxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B5376376.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5376382.png)
![(1R*,2R*,4R*)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5376396.png)
![6-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5376412.png)
![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5376432.png)
![N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)-N'-(4-methylphenyl)urea](/img/structure/B5376435.png)